4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one
Description
4-(3,4-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3,4-dimethoxybenzoyl group at position 4 and a methyl group at position 2. This structural motif confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. The 3,4-dimethoxybenzoyl moiety enhances lipophilicity and may facilitate interactions with aromatic residues in biological targets, while the methyl group on the piperazinone ring influences conformational stability .
Properties
IUPAC Name |
4-(3,4-dimethoxybenzoyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)10-4-5-11(19-2)12(8-10)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVICLSSMPNAGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that trigger signaling cascades, leading to physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperazinone Cores
Vesnarinone (OPC-8212)
- Structure: 3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone.
- Key Differences: Vesnarinone incorporates a quinolinone scaffold fused to the piperazine ring, unlike the simpler piperazin-2-one core in the target compound.
- Biological Activity: Vesnarinone exhibits cardiotonic and antitumor effects by inducing erythroid differentiation in leukemia cells and suppressing P-glycoprotein expression .
- Pharmacokinetics : Achieves plasma concentrations of ~30 µg/mL after oral administration, sufficient for therapeutic effects .
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- Structure: Contains a benzoxadiazole sulfonyl group instead of the methyl-piperazinone core.
4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one
- Structure : Replaces the 3,4-dimethoxybenzoyl group with a biphenylcarbonyl moiety.
Functional Group Modifications
4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one
- Structure : Substitutes the 3,4-dimethoxy group with halogenated (Cl, F) substituents.
(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
- Structure : Features a 2,4-dimethoxybenzyl group instead of the 3,4-dimethoxybenzoyl group.
- Key Differences : The benzyl group lacks the ketone oxygen, reducing hydrogen-bonding capacity and altering pharmacokinetic profiles .
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